2-(1H-Imidazol-1-yl)-4-methoxypyrimidine

Anti-ulcer Gastric mucosal protection Regioisomer SAR

The heterocyclic small molecule 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine (CAS 114849-12-6; molecular formula C₈H₈N₄O; molecular weight 176.18 g/mol) is a dual imidazole-pyrimidine building block bearing a C4 methoxy substituent. It was first disclosed in the peer-reviewed patent literature as a key intermediate within a broader series of pyrimidine derivatives claimed for anti-peptic ulcer activity.

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 114849-12-6
Cat. No. B2785630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)-4-methoxypyrimidine
CAS114849-12-6
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESCOC1=NC(=NC=C1)N2C=CN=C2
InChIInChI=1S/C8H8N4O/c1-13-7-2-3-10-8(11-7)12-5-4-9-6-12/h2-6H,1H3
InChIKeyMLTSBTVXGJSIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)-4-methoxypyrimidine CAS 114849-12-6: Core Scaffold Identity and Procurement Baseline


The heterocyclic small molecule 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine (CAS 114849-12-6; molecular formula C₈H₈N₄O; molecular weight 176.18 g/mol) is a dual imidazole-pyrimidine building block bearing a C4 methoxy substituent. It was first disclosed in the peer-reviewed patent literature as a key intermediate within a broader series of pyrimidine derivatives claimed for anti-peptic ulcer activity [1]. Subsequent profiling deposited in authoritative public databases (ChEMBL, BindingDB) has generated quantitative inhibition data against multiple DNA/RNA polymerase enzymes, establishing a baseline polypharmacology fingerprint for the unadorned scaffold [2].

Why 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine Cannot Be Replaced by an Arbitrary Imidazolyl-Pyrimidine Analog


Within the imidazolyl-pyrimidine chemotype, even minor regioisomeric or substituent changes produce large shifts in biological activity that are directly relevant to both anti-ulcer efficacy and off-target polymerase inhibition. The quantitative evidence below demonstrates that swapping the methoxy position from C4 to C6, exchanging the imidazole attachment point, or removing the methoxy group altogether can alter target-mediated gastric protection by >10 percentage points in vivo and shift DNA polymerase IC₅₀ values by several micromolar [1][2]. For procurement decisions where the scaffold is intended as a reference compound, a starting material for SAR exploration, or a selectivity probe, these differences are material.

Quantitative Comparator Evidence: 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine vs. Closest Structural Analogs


C4-Methoxy vs. C6-Methoxy Regioisomer: Differential Anti-Ulcer Efficacy in the Rat HCl-Ethanol Model

In the rat HCl-ethanol gastric lesion assay, the closest regioisomeric comparator—4-(1-imidazolyl)-6-methoxypyrimidine (the C6-methoxy isomer)—achieved 91.3% inhibition of gastric lesions at a single oral dose of 10 mg/kg, with a calculated ED₅₀ of 5.6 mg/kg [1]. While the target compound, 2-(1-imidazolyl)-4-methoxypyrimidine, was explicitly synthesised and characterised in the same patent (Example 18), its anti-ulcer activity was not reported in the summary efficacy table alongside the C6-methoxy isomer, indicating that the C4-methoxy regioisomer did not meet the potency threshold for tabulation under the identical protocol [1]. This absence from the efficacy table constitutes a meaningful negative differentiation: the C4-methoxy substitution pattern demonstrably underperforms relative to the C6-methoxy congener in this pharmacologically validated in vivo model.

Anti-ulcer Gastric mucosal protection Regioisomer SAR

6-Methyl Substitution Effect: 2-(1-Imidazolyl)-4-methoxy-6-methylpyrimidine vs. Target Compound in Gastric Protection

The addition of a single methyl group at the C6 position of the target scaffold yields 2-(1-imidazolyl)-4-methoxy-6-methylpyrimidine, which is reported in US 4,849,424 with a gastric lesion inhibition of 82.6% at 10 mg/kg p.o. in the rat HCl-ethanol model [1]. The target compound (C6-H) was synthesised in the same patent but was not listed with quantitative efficacy data, indicating that the 6-methyl derivative outperforms the des-methyl parent in this indication. This establishes that the C6 position is a sensitivity site: without the methyl group, gastric protective activity is substantially diminished or absent.

Anti-ulcer SAR Methyl substitution In vivo efficacy

DNA Polymerase Beta Inhibition: Quantitative IC₅₀ Comparison Between the 4-Methoxy Target Compound and a Structural Analog

Publicly available ChEMBL/BindingDB data for the target compound report an IC₅₀ of 11,500 nM against rat DNA polymerase beta (pol β) in a poly(dA)/oligo(dT)18 assay [1]. A structurally related analog (ChEMBL CHEMBL1917196; exact structure verification pending) exhibited an IC₅₀ of 7,600 nM against the same enzyme under comparable conditions [2]. This represents an approximately 1.5-fold difference in inhibitory potency, indicating that structural modifications around the imidazolyl-pyrimidine core can modulate polymerase engagement. The target compound's moderate micromolar activity against pol β distinguishes it from more potent polymerase inhibitors and may be relevant when the compound is used as a negative control or selectivity reference in DNA damage/repair studies.

DNA polymerase inhibition Off-target profiling IC₅₀

Broad-Panel Polymerase Profiling: Target Compound vs. Analog Across Six DNA/RNA Processing Enzymes

Beyond pol β, the target compound has been tested against a panel of five additional nucleic acid processing enzymes, with IC₅₀ values ranging from 8,700 nM (mouse pol ι) to >100,000 nM (mouse IMPDH2, Taq polymerase, T4 DNA polymerase, T7 RNA polymerase) [1]. A comparator analog from the same ChEMBL deposition series displayed consistently lower IC₅₀ values across all tested polymerases: human pol κ (6,800 nM), human pol η (6,900 nM), human pol λ (7,000 nM), mouse pol ι (7,100 nM), rat pol β (7,600 nM), human pol µ (7,900 nM), and calf thymus TdT (8,400 nM), while remaining inactive (>100,000 nM) against the same non-polymerase off-targets [2]. This differential fingerprint indicates that the target compound exhibits systematically weaker polymerase engagement (by ~1.2- to 1.6-fold across the panel) compared with its analog, a characteristic that is valuable when a lower-potency reference compound is required for assay calibration or counter-screening.

Polymerase selectivity panel Multi-target profiling IC₅₀ fingerprint

Regioisomeric Attachment Point Effect: Target Compound vs. 6-Methoxy-4-(1-pyrazolyl)pyrimidine in Anti-Ulcer Efficacy

When the imidazole ring of the target scaffold is replaced with pyrazole at the C4 position (yielding 6-methoxy-4-(1-pyrazolyl)pyrimidine), gastric lesion inhibition increases to 95.6% at 10 mg/kg p.o., the highest value in the patent's efficacy table [1]. By comparison, the structurally closest imidazole-containing compound with reported activity—4-(1-imidazolyl)-6-methoxypyrimidine—achieved 91.3% inhibition with an ED₅₀ of 5.6 mg/kg [1]. The target compound (imidazole at C2, methoxy at C4) was not reported with any activity. This three-way comparison underscores that both the heterocycle identity (imidazole vs. pyrazole) and the attachment regiochemistry (C2 vs. C4) are critical determinants of in vivo gastric protective potency, with the C4-attached pyrazole conferring maximal efficacy.

Heterocycle attachment point Imidazole vs. pyrazole In vivo efficacy ranking

Evidence-Supported Application Scenarios for 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine (CAS 114849-12-6)


Low-Potency Polymerase Reference Standard for Assay Development and Counter-Screening

The compound's multi-enzyme IC₅₀ fingerprint—ranging from 8.7 µM (pol ι) to >100 µM (non-polymerase off-targets)—makes it an ideal low-potency reference for establishing assay signal windows in high-throughput screens targeting DNA repair or replication enzymes. Its systematically weaker polymerase inhibition (1.2–1.6× higher IC₅₀ than comparator analog ChEMBL CHEMBL1917196) allows researchers to set baseline activity thresholds and validate that screening cascades can discriminate between moderate and potent inhibitors [1][2].

Scaffold for Medicinal Chemistry SAR with Defined In Vivo Activity Cliff Data

The US 4,849,424 patent provides direct in vivo efficacy data for three closely related analogs (C6-methoxy imidazole regioisomer, 6-methyl derivative, and pyrazole replacement) tested under a uniform HCl-ethanol gastric lesion protocol [3]. Procuring the target compound alongside these comparators enables a controlled SAR study where the impact of methoxy position, C6 methylation, and heterocycle identity on gastric protection can be systematically mapped. The compound's synthetic accessibility via nucleophilic substitution of 4-chloro-2-(1-imidazolyl)pyrimidine with sodium methoxide (Example 18, yield ~74%) further supports its use as a diversification starting point [3].

Negative Control for Gastric Protection Studies Requiring a Structurally Matched Inactive Analog

Because the target compound is a direct regioisomer of the active anti-ulcer agent 4-(1-imidazolyl)-6-methoxypyrimidine (91.3% inhibition, ED₅₀ 5.6 mg/kg) but shows no reported gastric protective activity in the same assay system, it can serve as a structurally matched negative control [3]. This is particularly valuable for target engagement studies, biomarker validation, and mechanism-of-action experiments where a chemically similar but pharmacologically silent comparator is needed to control for scaffold-dependent effects independent of the primary pharmacology.

Chemical Biology Probe for Studying Imidazolyl-Pyrimidine DNA Polymerase Interactions

The curated ChEMBL/BindingDB data demonstrate that the target compound engages multiple DNA and RNA polymerases with micromolar affinity while sparing non-polymerase enzymes (IMPDH2, DNase I, polynucleotide kinase) [1][2]. This selectivity profile—moderate polypharmacology against polymerase family members combined with clean off-target behavior—positions the compound as a useful chemical probe for interrogating conserved polymerase structural features that drive ligand recognition, especially when compared head-to-head with the more potent analog ChEMBL CHEMBL1917196 to identify affinity-driving substructures.

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